N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide
Description
N'-[(E)-(2-Hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base synthesized via the condensation of pyridine-3-carbohydrazide with 2-hydroxybenzaldehyde. Its structure features a pyridine ring, a hydrazide backbone, and a 2-hydroxyphenyl substituent in an E-configuration around the imine bond (C=N). The hydroxyl group at the ortho-position on the phenyl ring enhances its ability to form hydrogen bonds and coordinate with metal ions, making it relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-6-2-1-4-10(12)9-15-16-13(18)11-5-3-7-14-8-11/h1-9,17H,(H,16,18)/b15-9+ |
InChI Key |
OKDDWARZPQNZRT-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves the condensation reaction between 2-hydroxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is typically carried out in an ethanol solution under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute at the imine carbon.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: 2-hydroxybenzaldehyde and pyridine-3-carbohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. This property is particularly valuable in developing novel therapeutic agents for cancer treatment.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models.
Coordination Chemistry
This compound serves as an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and materials science. The ligand's coordination with metals such as copper, nickel, and cobalt has been extensively studied, revealing potential applications in catalysis for organic reactions.
Material Science Applications
The unique structural features of this compound have led to its exploration in material science, particularly in the synthesis of polymeric materials and nanocomposites. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability.
Coordination Complexes Formed
| Metal Ion | Complex Type | Stability Constant (K) | Reference |
|---|---|---|---|
| Copper (II) | [Cu(this compound)]^2+ | High | |
| Nickel (II) | [Ni(this compound)]^2+ | Moderate |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent against infectious diseases.
Case Study 2: Cancer Cell Apoptosis
In another study featured in Cancer Letters, researchers investigated the apoptotic effects of this compound on breast cancer cells. The findings revealed that the compound activates caspase pathways leading to programmed cell death, highlighting its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating through the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. Additionally, the Schiff base can interact with biological targets, such as enzymes, by binding to their active sites and inhibiting their activity .
Comparison with Similar Compounds
Unique Advantages of the Target Compound
The 2-hydroxyphenyl group provides dual functionality:
Hydrogen Bonding : Facilitates interactions with biological targets (e.g., enzymes) and improves crystallinity for structural studies .
Chelation Sites: Binds metal ions more effectively than non-hydroxylated analogs, enabling applications in catalysis and metallodrug design .
Biological Activity
N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a hydrazone linkage formed between 2-hydroxybenzaldehyde and pyridine-3-carbohydrazide. The general synthetic route involves the condensation reaction under acidic conditions, typically using glacial acetic acid as a catalyst:
- Reagents : 2-Hydroxybenzaldehyde and pyridine-3-carbohydrazide.
- Solvent : Anhydrous ethanol.
- Conditions : Reflux for several hours followed by cooling and purification.
Biological Activity
This compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in leukemia and breast cancer models.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation and inflammation.
- Metal Ion Interaction : The hydrazone moiety can chelate metal ions, which may enhance its biological activity by altering enzyme functions or signaling pathways.
- Oxidative Stress Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer and anti-inflammatory effects.
Case Study 1: Anticancer Activity
In a study conducted on leukemia cell lines, this compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 15 µg/mL against both bacteria, highlighting its potential as a therapeutic agent for bacterial infections.
Q & A
Q. Advanced
- Target preparation : Retrieve the GlmS crystal structure (PDB ID: 2VF5) and prepare it by removing water molecules and adding polar hydrogens.
- Ligand preparation : Optimize the derivative’s geometry at the B3LYP/6-31G* level using Gaussian 09W .
- Docking protocol : Use AutoDock Vina with a grid box centered on the active site. Key interactions (e.g., hydrogen bonds with Asp483 or hydrophobic contacts with Tyr605) correlate with inhibitory activity .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations .
How can researchers address low synthetic yields when introducing electron-withdrawing substituents (e.g., nitro, chloro)?
Advanced
Low yields often arise from steric hindrance or reduced nucleophilicity of the aldehyde. Mitigation strategies include:
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Catalyst screening : Employ Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate condensation .
- Microwave-assisted synthesis : Reduce reaction time (15–30 minutes) and improve efficiency .
What are the best practices for analyzing hydrogen bonding and π-π interactions in crystal structures of this compound?
Q. Advanced
- Hydrogen bonding : Generate distance-angle tables (e.g., O–H⋯N interactions: 2.6–2.8 Å, angles ~150°) using SHELXPRO .
- π-π stacking : Measure centroid distances (3.5–4.0 Å) and dihedral angles (< 10°) between aromatic rings with Mercury or PLATON .
- Electrostatic potential maps : Visualize charge distribution with Multiwfn to identify nucleophilic/electrophilic regions influencing packing .
How do the hydroxyl and pyridine moieties influence the compound’s metal-chelating properties?
Advanced
The hydroxyl group acts as a hard Lewis base, coordinating to metals (e.g., Cu²⁺, Fe³⁺) via deprotonation, while the pyridine nitrogen serves as a soft base. To study this:
- Potentiometric titration : Determine stability constants (log K) for metal complexes in aqueous ethanol .
- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 350–450 nm for Cu²⁺ complexes) .
- EPR : Confirm geometry (e.g., square planar vs. octahedral) for paramagnetic ions like Cu²⁺ .
What experimental and computational approaches resolve contradictions in electronic excitation data (e.g., UV-Vis vs. TD-DFT)?
Q. Advanced
- TD-DFT calibration : Use the CAM-B3LYP functional with a polarizable continuum model (PCM) for solvent effects. Adjust the Hartree-Fock exchange percentage to match experimental λmax .
- Solvatochromism studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane → DMSO) to assess charge-transfer character .
- Oscillator strength analysis : Compare computed (f > 0.1) and experimental extinction coefficients to validate transitions .
How can researchers leverage crystallographic data to design derivatives with enhanced bioactivity?
Q. Advanced
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with GlmS Tyr605) from docking poses and align them with crystal packing motifs .
- Fragment-based design : Introduce substituents (e.g., –CF₃, –NO₂) at positions with high electron density (identified via MEP maps) to improve target binding .
- Bioisosteric replacement : Replace the hydroxyl group with bioisosteres (e.g., –SO₂NH₂) while maintaining hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
